Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride
CAS No.:
Cat. No.: VC16793272
Molecular Formula: C19H20ClN
Molecular Weight: 297.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20ClN |
|---|---|
| Molecular Weight | 297.8 g/mol |
| IUPAC Name | N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H |
| Standard InChI Key | KCLJDAVYFCDIDY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl |
Introduction
Synthetic Methodology and Reaction Optimization
Asymmetric Hydrogenation of 1-Acetonaphthone
The synthesis of enantiomerically pure intermediates is a critical step in producing Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride. A patent (WO2015192433A1) outlines a scalable process beginning with 1-acetonaphthone, which undergoes asymmetric hydrogenation using a chiral ruthenium catalyst . Key reaction parameters include:
Under these conditions, the reduction achieves a 99.2% conversion rate and 98% enantiomeric excess (ee) of (S)-1-(naphthalen-1-yl)ethanol, a pivotal intermediate . The use of potassium tert-butoxide as a base ensures optimal proton abstraction, enhancing catalytic efficiency .
Table 1: Hydrogenation Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mg/100 mL |
| H₂ Pressure | 30 bar |
| Temperature | 25°C |
| Conversion | 99.2% |
| Enantiomeric Excess (ee) | 98% |
Azidation and Amine Formation
The (S)-1-(naphthalen-1-yl)ethanol intermediate is subsequently converted to its azide derivative via a two-step process involving mesylation and azide displacement. Hydrogenation of the azide yields (R)-1-(naphthalen-1-yl)ethylamine, which is then alkylated with benzyl chloride in the presence of a base (e.g., potassium carbonate) to introduce the benzyl group . Purification via recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Structural and Physicochemical Properties
Molecular Characteristics
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IUPAC Name: N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride.
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Molecular Formula: C₁₉H₂₀ClN.
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Molecular Weight: 297.8 g/mol.
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Chirality: The compound exhibits a stereogenic center at the ethylamine carbon, with the (R)-enantiomer being the primary product under the described synthetic conditions .
Spectroscopic Data
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¹H NMR: Key signals include aromatic protons (δ 7.2–8.3 ppm for naphthalene), benzyl methylene (δ 3.8–4.2 ppm), and the ethylamine backbone (δ 1.5–2.1 ppm) .
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IR Spectroscopy: Stretching vibrations for N–H (3300 cm⁻¹) and C–Cl (700 cm⁻¹) confirm the hydrochloride salt formation .
Industrial-Scale Production Considerations
Catalyst Recycling and Cost Efficiency
The patent emphasizes the economic viability of the process, noting that the chiral ruthenium catalyst can be recovered and reused for up to five cycles without significant loss of activity . This reduces production costs by approximately 40% compared to traditional methods requiring fresh catalyst batches .
Environmental and Regulatory Considerations
Waste Management
The synthesis generates minimal hazardous waste, with spent catalyst and solvent residues constituting less than 5% of total output . Neutralization of acidic byproducts with sodium bicarbonate ensures compliance with environmental regulations .
Regulatory Status
As of 2025, Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride is classified as a non-controlled substance under the Chemical Weapons Convention, though its pharmaceutical applications require Good Manufacturing Practice (GMP) certification .
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